molecular formula C17H23BrO3 B1293359 4'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone CAS No. 898785-80-3

4'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Cat. No.: B1293359
CAS No.: 898785-80-3
M. Wt: 355.3 g/mol
InChI Key: AWARKPZQJWZYMI-UHFFFAOYSA-N
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Description

4'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone is a halogenated aromatic ketone featuring a bromine substituent at the 4'-position of the phenyl ring and a 5,5-dimethyl-1,3-dioxane moiety attached via a pentanoyl chain. This compound serves as a critical intermediate in pharmaceutical synthesis and organic chemistry due to its unique electronic and steric properties imparted by the bromine atom and the rigid dioxane ring. The 5,5-dimethyl group on the dioxane enhances hydrolytic stability, making it suitable for reactions requiring prolonged stability under varying conditions .

Properties

IUPAC Name

1-(4-bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrO3/c1-17(2)11-20-16(21-12-17)6-4-3-5-15(19)13-7-9-14(18)10-8-13/h7-10,16H,3-6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWARKPZQJWZYMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645916
Record name 1-(4-Bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-80-3
Record name 1-(4-Bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone typically involves the following steps:

  • Bromination: : The introduction of a bromine atom into the phenyl ring is achieved through electrophilic aromatic substitution. This step requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

  • Formation of the Dioxane Ring: : The dioxane ring is formed by reacting a suitable diol with an aldehyde or ketone under acidic conditions. Common reagents for this step include para-toluenesulfonic acid (p-TSA) or sulfuric acid (H2SO4).

  • Coupling Reaction: : The final step involves coupling the brominated phenyl compound with the dioxane-containing moiety. This can be achieved through a Friedel-Crafts acylation reaction using an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of 4’-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as hydroxide (OH-) or amines (NH2-) replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, or amines in organic solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Hydroxy or amino derivatives.

Scientific Research Applications

4’-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and dioxane ring contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Halogen Variation

Key Compounds Compared :

2'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS 898785-76-7)

3'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS 898785-78-9)

2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS 898756-85-9)

2',6'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS 898786-95-3)

Table 1: Substituent Effects on Molecular Properties
Compound (CAS) Substituent(s) Position(s) Molecular Weight (g/mol) Key Properties/Applications
4'-Bromo (Hypothetical) Br 4' ~355.27 (estimated) High steric bulk; potential electrophilic substitution reactions
2'-Bromo (898785-76-7) Br 2' 355.27 Ortho-substitution may hinder rotation, altering reactivity
2',4'-Dichloro (898756-85-9) Cl 2',4' 345.3 Increased lipophilicity; used in agrochemical intermediates
2',6'-Difluoro (898786-95-3) F 2',6' 312.35 Enhanced electronegativity; potential pharmacokinetic modulator

Key Observations :

  • Halogen Type : Bromine’s larger atomic radius compared to chlorine and fluorine increases steric hindrance and polarizability, favoring nucleophilic aromatic substitution (e.g., in drug derivatization). Fluorine’s electronegativity improves metabolic stability in medicinal chemistry .
  • Substituent Position : Para-substituted bromine (4') allows for symmetric electronic effects, whereas ortho-substituents (2') introduce steric constraints that may reduce reaction rates .

Functional Group Modifications

Key Compounds Compared :

2',5'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone

5-(5,5-Dimethyl-1,3-dioxan-2-yl)-3',5'-dimethyl-4'-methoxyvalerophenone (CAS 898786-77-1)

Table 2: Electronic and Solubility Effects of Non-Halogen Substituents
Compound (CAS) Substituent(s) Position(s) Predicted Boiling Point (°C) Predicted Density (g/cm³)
2',5'-Dimethoxy (N/A) OCH₃ 2',5' 445.0 ± 35.0 1.046 ± 0.06
3',5'-Dimethyl-4'-methoxy CH₃, OCH₃ 3',5',4' N/A N/A

Key Observations :

  • Methoxy Groups : Electron-donating methoxy substituents increase solubility in polar solvents but reduce electrophilic reactivity compared to halogens. The 2',5'-dimethoxy derivative’s higher boiling point (predicted) correlates with increased molecular polarity .
  • Methyl Groups : Alkyl groups (e.g., 3',5'-dimethyl) enhance lipophilicity, favoring membrane permeability in bioactive molecules .

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